Product packaging for rac trans-Paroxetine-d4 Hydrochloride(Cat. No.:CAS No. 1217753-24-6)

rac trans-Paroxetine-d4 Hydrochloride

Cat. No.: B1149147
CAS No.: 1217753-24-6
M. Wt: 365.8263432
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Description

Academic Significance of Deuterated Pharmaceutical Reference Standards

Deuterated pharmaceutical reference standards are compounds of known purity and isotopic enrichment that are used as internal standards in quantitative bioanalysis. clearsynth.compharmaffiliates.com An internal standard is a substance with a known concentration that is added to a sample to correct for variations that can occur during sample preparation, chromatographic separation, and detection. researchgate.netwuxiapptec.com

The ideal internal standard has chemical and physical properties that are very similar to the analyte of interest. aptochem.comscioninstruments.com Deuterated compounds are considered the "gold standard" for use as internal standards in mass spectrometry-based assays because they co-elute with the non-labeled analyte and exhibit similar ionization efficiency. texilajournal.comaptochem.com This near-identical behavior allows for highly accurate and precise quantification of the target drug in biological samples, as the deuterated standard effectively compensates for any analyte loss or signal fluctuation during the analytical process. clearsynth.comnih.gov The use of these standards is essential for robust and reliable analytical method development and validation, which are fundamental to both academic research and regulatory submissions. clearsynth.compharmaffiliates.com

Specific Research Utility of rac trans-Paroxetine-d4 Hydrochloride

This compound is a deuterated form of paroxetine (B1678475), an antidepressant medication. pharmaffiliates.com The "d4" in its name indicates that four hydrogen atoms in the paroxetine molecule have been replaced with deuterium (B1214612) atoms. synzeal.comgoogle.com This specific labeling is on the methylenedioxy and piperidine (B6355638) rings of the molecule. synzeal.comnih.gov

The primary research application of this compound is as an internal standard for the quantitative analysis of paroxetine in biological samples. pharmaffiliates.com Paroxetine's metabolism is complex and can vary significantly between individuals, in part due to its interaction with the cytochrome P450 2D6 (CYP2D6) enzyme. nih.govpharmgkb.orgclinpgx.org The use of this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods allows for the precise measurement of paroxetine levels, which is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the impact of genetic variations in CYP2D6 on drug exposure. nih.govnih.gov

Furthermore, research has explored how deuteration can alter the metabolic profile of paroxetine itself. Studies on deuterated paroxetine have shown that replacing hydrogen with deuterium at specific sites can reduce the mechanism-based inhibition of CYP2D6. nih.govselvita.com This can lead to a more predictable metabolic profile and potentially reduce the risk of drug-drug interactions. nih.govselvita.com

Overview of Research Domains Utilizing Deuterated Compounds

The application of deuterated compounds extends far beyond the study of a single drug. These valuable tools are utilized across a wide spectrum of scientific research domains:

Pharmaceutical Sciences: As discussed, deuterated compounds are fundamental in drug discovery and development for ADME studies, pharmacokinetic and pharmacodynamic (PK/PD) modeling, and as internal standards for bioanalysis. adesisinc.compharmaffiliates.com They are also being investigated as a strategy to create "deuterated drugs" with improved metabolic stability and safety profiles. nih.gov

Metabolomics: This field aims to identify and quantify the complete set of small-molecule metabolites in a biological system. Stable isotope labeling, including deuteration, is a powerful technique for tracing metabolic pathways and understanding the biochemical changes associated with disease states or drug treatment. nih.gov

Environmental Science: Deuterated standards are used to accurately measure the levels of pollutants and contaminants in environmental samples, such as water and soil. clearsynth.com

Biochemistry: Researchers use deuterated compounds to probe enzyme mechanisms and study protein structure and dynamics. clearsynth.com

Clinical Diagnostics: The use of stable isotope-labeled tracers offers a non-invasive way to assess metabolic function and diagnose certain diseases. metsol.com

The versatility and precision afforded by deuterated compounds ensure their continued and expanding role in advancing scientific knowledge across multiple disciplines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21ClFNO3 B1149147 rac trans-Paroxetine-d4 Hydrochloride CAS No. 1217753-24-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R,5S)-5-[1,3-benzodioxol-5-yloxy(dideuterio)methyl]-2,2-dideuterio-4-(4-fluorophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m0./s1/i8D2,11D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELRVIPPMNMYGS-IMMCXTAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@H]([C@@H](CN1)C([2H])([2H])OC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F)[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662165
Record name (3S,4R)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy](~2~H_2_)methyl}-4-(4-fluorophenyl)(6,6-~2~H_2_)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217753-24-6
Record name (3S,4R)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy](~2~H_2_)methyl}-4-(4-fluorophenyl)(6,6-~2~H_2_)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Deuterated Paroxetine Analogs

Strategies for Selective Deuterium (B1214612) Incorporation into Piperidine (B6355638) Derivatives

The piperidine ring is a key structural motif in paroxetine (B1678475), and its selective deuteration presents a significant synthetic challenge. Methodologies targeting specific positions on this ring, as well as on the appended methylenedioxy group, are crucial for developing novel deuterated analogs.

Deuteration at Piperidine Ring Positions (e.g., C-6)

The selective introduction of deuterium at specific positions on the piperidine ring, such as C-6, can be achieved through various modern synthetic methods. While direct C-H activation on the piperidine ring of paroxetine itself is challenging, strategies involving the construction of the deuterated piperidine ring from acyclic precursors or the deuteration of piperidine precursors offer viable routes.

One promising approach involves the use of transition-metal-catalyzed C-H activation. Ruthenium-catalyzed C-H borylation, followed by deuterolysis, has emerged as a powerful tool for the regioselective functionalization of pyridines and piperidines. nih.govrsc.org For instance, a suitably protected piperidine precursor could be subjected to a ruthenium catalyst, such as one derived from [RuCl(3-phenylindenyl)(PPh3)2], in the presence of a boron source. The resulting boronate ester can then be cleaved with a deuterium source, like D2O, to install the deuterium atom. The regioselectivity of such reactions is often directed by existing functional groups on the ring.

Another strategy involves the diastereoselective reduction of a deuterated pyridinium (B92312) salt precursor. A 4-aryl-3-substituted-pyridine can be N-alkylated and then reduced using a deuteride (B1239839) source, such as sodium borodeuteride (NaBD4), to generate a tetrahydropyridine (B1245486) intermediate. Subsequent reduction of the double bond can yield the desired deuterated piperidine scaffold. The stereochemical outcome of the reduction is highly dependent on the catalyst and reaction conditions employed.

Deuteration at Methylenedioxy Group (e.g., C-2,2-d2 of benzo[d]nih.govmedkoo.comdioxole)

A significant focus of paroxetine deuteration has been on the methylenedioxy group, as this moiety is directly involved in the mechanism-based inhibition of CYP2D6. nih.govselvita.com The synthesis of 2,2-dideuterobenzo[d] nih.govselvita.comdioxole is a key step in preparing these analogs.

A common method involves the reaction of a catechol precursor with a deuterated dihalomethane. For instance, sesamol (B190485) (3,4-methylenedioxyphenol) can be demethylenated to the corresponding catechol. This catechol is then reacted with dideuterodibromomethane (CD2Br2) or dideuterodichloromethane (CD2Cl2) in the presence of a base, such as cesium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) to form the deuterated benzodioxole ring. mdpi.com

To achieve high levels of deuterium incorporation, a two-step process can be employed. This involves first exchanging the phenolic protons of the catechol with deuterium by treatment with a D+ source, followed by reaction with dihalodideuteromethane. This method has been shown to produce d2-benzo[d] nih.govselvita.comdioxoles with isotopic purity greater than 99%.

Starting MaterialReagentsProductKey Advantages
Catechol1. D+ source (e.g., D2O, acid catalyst) 2. CD2X2 (X=Cl, Br), Base (e.g., Cs2CO3)2,2-dideuterobenzo[d] nih.govselvita.comdioxoleHigh isotopic purity (>99%)
SesamolTrifluoroacetic acid, D2O2,6-dideuterosesamolDirect deuteration of a common precursor

Stereoselective Synthesis of trans-Paroxetine Scaffolds

The biological activity of paroxetine is critically dependent on the trans stereochemistry of the 3,4-disubstituted piperidine ring. Therefore, maintaining stereochemical control throughout the synthesis, especially during deuteration steps, is paramount.

Enantioselective Routes to (3S,4R)-Piperidine Stereoisomers

A number of enantioselective strategies have been developed to access the key (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine intermediate.

One successful approach involves the asymmetric reduction of a prochiral tetrahydropyridine precursor. For example, a 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine-3-carboxaldehyde can be reduced using a chiral reducing agent to establish the desired stereocenters. drugfuture.com

Another powerful method is the diastereoconvergent synthesis starting from a glycidic amide. This approach allows for the synthesis of the target [trans-4-(4-fluorophenyl)-3-piperidinyl]methanol skeleton from either diastereomer of the starting epoxide, proceeding through a common intermediate. researchgate.net

Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with activated pyridines have also been reported as a versatile method to generate enantioenriched 3-substituted piperidines. nih.govacs.org This method offers broad functional group tolerance and can provide access to a wide variety of chiral piperidine building blocks.

Methodological Approaches for Maintaining Stereochemical Integrity During Deuteration

Introducing deuterium into a molecule that already possesses chiral centers requires careful consideration to avoid epimerization. When deuterating a pre-existing chiral piperidine intermediate, the reaction conditions must be mild enough not to compromise the stereochemical integrity of the adjacent chiral centers.

For instance, if deuteration is performed via C-H activation, the choice of catalyst and reaction temperature is crucial. Some catalytic systems operate under conditions that can lead to racemization. However, methods have been developed for the stereoretentive deuteration of α-chiral amines. For example, ruthenium-based catalysts have been shown to effect the direct and stereoretentive deuteration of primary amines using D2O as the deuterium source. The mechanism is proposed to involve the formation of an imine intermediate that remains coordinated to the metal center, allowing for H/D exchange to occur faster than dissociation and potential racemization.

When constructing the deuterated ring system, the stereochemistry is often set by the synthetic route itself. For example, in the diastereoselective reduction of a pyridinium salt, the choice of reducing agent and catalyst can direct the formation of the desired trans isomer. Similarly, in syntheses starting from chiral pool materials, the inherent stereochemistry of the starting material is carried through the synthetic sequence.

Synthesis of Deuterated Paroxetine Metabolites and Impurities for Reference Purposes

The synthesis of deuterated versions of known metabolites and impurities of paroxetine is essential for their use as internal standards in pharmacokinetic studies and for the accurate quantification of these species in biological matrices.

The primary human metabolite of paroxetine is the catechol formed by demethylenation of the methylenedioxy ring. A deuterated version of this metabolite can be synthesized from a deuterated paroxetine analog. For example, d4-paroxetine can be subjected to demethylenation conditions, such as treatment with boron tribromide, to yield the corresponding d4-catechol metabolite.

Similarly, known process impurities can be synthesized in their deuterated forms. For example, N-methylparoxetine is a known impurity. nih.gov A deuterated version, such as N-methyl-d2-paroxetine, can be prepared by reacting the deuterated (3S,4R)-4-(4-fluorophenyl)-3-((2,2-dideuterobenzo[d] nih.govselvita.comdioxol-5-yloxy)methyl)piperidine with a methylating agent. Another potential impurity, (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-methanol, can also be prepared in a deuterated form for use as a reference standard. researchgate.netnih.gov

Evaluation of Synthetic Yields and Deuterium Enrichment Levels

Synthetic Yields

The yield of a multi-step synthesis is a cumulative measure of the efficiency of each individual chemical transformation. While comprehensive yield data for the entire synthesis of rac trans-Paroxetine-d4 Hydrochloride is not always consolidated in single reports, information on key steps in the synthesis of paroxetine and its analogs indicates that high efficiency is achievable. For instance, the final step of converting the paroxetine free base to its hydrochloride salt by acidification has been reported to proceed with yields as high as 97%. chemicalbook.com

Table 1: Reported Yields for Key Reaction Steps in Paroxetine Analog Synthesis

Reaction StepReactantsProductReported YieldReference
Acidification Paroxetine Base, Hydrochloric AcidParoxetine Hydrochloride Hemihydrate97% chemicalbook.com
Intermediate Prep. Racemic Ester(- ) trans 4-(4'-fluorophenyl)-3-hydroxymethyl-l -methylpiperidine~4 g (batch size) google.com

Deuterium Enrichment Levels

A crucial quality attribute for any deuterated compound is the percentage of deuterium incorporation at the specified molecular positions. For this compound, the "d4" designation indicates that four hydrogen atoms have been replaced by deuterium. The primary goal is to achieve an enrichment level as close to 100% as possible to ensure that the vast majority of the compound molecules possess the desired isotopic substitution. google.com

Research and patent literature concerning the synthesis of deuterated benzodioxoles, key precursors for d4-paroxetine, state that deuterium isotope enrichment is typically greater than 99.0%, with levels greater than 99.5% being common and enrichment exceeding 99.9% being achievable. google.com This high level of incorporation is essential for realizing the therapeutic and pharmacokinetic benefits of deuteration, which rely on the kinetic isotope effect of the stronger carbon-deuterium bond. nih.govpatsnap.comselvita.com

The precise level of deuterium enrichment is determined and verified using sophisticated analytical techniques.

Mass Spectrometry (MS): This is a fundamental technique for confirming deuteration. By comparing the mass-to-charge ratio of the deuterated compound to its non-deuterated analog, analysts can confirm the mass shift corresponding to the number of incorporated deuterium atoms. High-resolution mass spectrometry can provide precise mass data to validate the elemental formula. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (Proton) NMR is used to verify the absence of signals at the sites of deuteration, while ²H (Deuterium) NMR will show signals corresponding to the locations of the deuterium atoms. This provides definitive information on the specific positions of isotopic labeling.

The combination of these methods allows for a comprehensive evaluation, confirming both the quantity and the specific location of the deuterium atoms in the final this compound molecule.

Table 2: Deuterium Enrichment Targets and Analytical Verification Methods

ParameterTarget/MethodDescriptionReference
Deuterium Enrichment >99.0% (Typical), >99.9% (Achievable)The percentage of molecules that contain deuterium at the target sites. google.com
Verification Method 1 Mass Spectrometry (MS)Confirms the increase in molecular weight due to deuterium incorporation. nih.govnih.gov
Verification Method 2 Nuclear Magnetic Resonance (NMR)Confirms the specific locations of deuterium by observing the absence of ¹H signals and the presence of ²H signals. ajrconline.org

Sophisticated Analytical Applications and Method Development

Utilization as a Quantitative Internal Standard in Mass Spectrometry

The use of stable isotope-labeled internal standards, such as rac trans-Paroxetine-d4 Hydrochloride, is the gold standard in quantitative mass spectrometry. This is due to their ability to mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection. By co-eluting with the non-labeled analyte, the deuterated standard effectively compensates for variations in sample extraction, matrix effects, and instrument response, thereby significantly improving the accuracy and precision of the measurement.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS has become the method of choice for the sensitive and selective quantification of drugs like paroxetine (B1678475) in complex biological matrices. longdom.org The development of robust LC-MS/MS methods heavily relies on the use of a suitable internal standard, with this compound being an ideal candidate. nih.govnih.govfda.gov

In a typical LC-MS/MS method, both paroxetine and its deuterated internal standard are extracted from the biological matrix, often through protein precipitation or liquid-liquid extraction. nih.govresearchgate.net The extracted sample is then injected into the LC system, where the analyte and internal standard are separated from other matrix components on a reversed-phase column, such as a C18 column. nih.govnih.gov

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is commonly employed to generate protonated molecular ions of both paroxetine and paroxetine-d4. nih.govnih.gov These precursor ions are then subjected to tandem mass spectrometry (MS/MS) analysis using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For instance, a common transition for paroxetine is m/z 330.0 → 192.0, while for paroxetine-d4, the transition would be m/z 334.0 → 196.0. nih.govplos.org The use of these distinct transitions ensures high selectivity and minimizes interference from endogenous compounds. nih.gov

A summary of typical LC-MS/MS parameters for the analysis of paroxetine using paroxetine-d4 as an internal standard is presented in Table 1.

Table 1: Exemplary LC-MS/MS Method Parameters for Paroxetine Quantification

Parameter Condition
Chromatography
Column C18, e.g., 4.6 mm × 50 mm, 1.8 μm nih.gov
Mobile Phase Acetonitrile and 5 mmol/L ammonium (B1175870) formate (B1220265) solution nih.gov
Elution Isocratic or Gradient longdom.orgnih.gov
Flow Rate 0.5 - 0.8 mL/min longdom.orgnih.gov
Column Temperature 35-40 °C nih.govthermofisher.com
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+) nih.govnih.gov
Analysis Mode Multiple Reaction Monitoring (MRM) nih.govplos.org
Paroxetine Transition m/z 330.0 → 192.0 or m/z 330.0 → 70.0 nih.govplos.org

Enhancing Analytical Precision and Accuracy in Complex Biological Matrices

The primary advantage of using this compound as an internal standard is the significant enhancement of analytical precision and accuracy, particularly in complex biological matrices like plasma, serum, and whole blood. longdom.orgnih.govnih.govresearchgate.netualberta.ca These matrices contain numerous endogenous components that can interfere with the analysis, leading to ion suppression or enhancement in the mass spectrometer. longdom.org

Because the deuterated internal standard has nearly identical chemical and physical properties to the unlabeled analyte, it experiences similar effects during sample preparation and analysis. bioscientia.de Any loss of analyte during extraction or variability in ionization efficiency will be mirrored by the internal standard. By calculating the ratio of the analyte response to the internal standard response, these variations are effectively normalized, leading to more reliable and reproducible results. longdom.org

Validation studies for bioanalytical methods using paroxetine-d4 as an internal standard consistently demonstrate excellent precision and accuracy. Inter-day and intra-day precision values are typically below 15% relative standard deviation (RSD), and accuracy is within 85-115% of the nominal concentration, which is well within the acceptance criteria for bioanalytical method validation. longdom.orgnih.gov The use of a deuterated internal standard also helps in achieving low limits of quantification (LLOQ), often in the sub-ng/mL range, which is crucial for pharmacokinetic studies. longdom.orgnih.gov

Application in Chromatographic Techniques for Compound Characterization

Beyond its use as an internal standard in quantitative analysis, this compound and related deuterated compounds are also utilized in various chromatographic techniques for characterization and purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) or mass spectrometry, is a fundamental technique for assessing the purity of pharmaceutical compounds, including isotopically labeled standards like this compound. longdom.orglgcstandards.com During the synthesis of deuterated compounds, it is crucial to ensure that the final product is of high chemical and isotopic purity.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that can be employed for the analysis of paroxetine and its related compounds. mdpi.comnih.gov For compounds like paroxetine that are not sufficiently volatile for direct GC analysis, derivatization is often required. faa.gov This process involves chemically modifying the analyte to increase its volatility and thermal stability.

In the context of this compound, GC-MS can be used to confirm its identity and isotopic purity. faa.gov After derivatization, the compound can be separated on a GC column and detected by the mass spectrometer. The resulting mass spectrum will show a molecular ion and fragmentation pattern that is characteristic of the derivatized deuterated paroxetine, with the expected mass shift due to the deuterium (B1214612) atoms. This provides a high degree of confidence in the structure and isotopic labeling of the compound.

Spectroscopic Characterization Methodologies for Deuterated Structures

The structural confirmation of deuterated compounds like this compound relies on a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure and the location of the deuterium atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of deuterated compounds. While ¹H NMR can be used to confirm the absence of protons at the sites of deuteration, ²H (Deuterium) NMR can be employed to directly observe the deuterium nuclei, confirming their presence and location within the molecule. ¹³C NMR can also provide valuable information about the carbon skeleton and may show subtle changes in chemical shifts due to the presence of adjacent deuterium atoms. nih.gov

Mass Spectrometry (MS) is essential for determining the molecular weight of the deuterated compound and for confirming the degree of isotopic enrichment. mdpi.com High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule, including the number of deuterium atoms.

Infrared (IR) spectroscopy can also be used to characterize deuterated compounds. The substitution of hydrogen with deuterium results in a shift of the C-D stretching vibrations to lower frequencies compared to the C-H stretching vibrations, due to the increased mass of deuterium. This characteristic shift can be used to confirm the presence of deuterium in the molecule. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Paroxetine
Fluoxetine
Sertraline-D3
Citalopram-D6
Paroxetine-d6
N-nitroso paroxetine
N-nitroso paroxetine-d5
(3S,4R)-3-{[(6-chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine
[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol
Br-paroxetine
I-paroxetine
Paroxetine mesylate
Paroxetine nitrate (B79036) hydrate
Paroxetine chloride hemihydrate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for the structural elucidation of organic molecules, and it is particularly crucial for confirming the site of isotopic labeling in deuterated compounds. For this compound, the deuterium atoms are typically located on the benzodioxole ring of the molecule.

In ¹H NMR spectroscopy, the most direct evidence of successful deuteration is the disappearance of proton signals corresponding to the positions where deuterium atoms have been substituted. In the case of Paroxetine-d4, the protons on the methylenedioxy bridge of the benzodioxole moiety are replaced with deuterium. Therefore, the characteristic singlet or doublet signals for these two protons in the ¹H NMR spectrum of unlabeled paroxetine would be absent in the spectrum of Paroxetine-d4.

¹³C NMR spectroscopy provides complementary information. The substitution of a proton with a deuterium atom induces small changes in the chemical shifts of the attached carbon and adjacent carbons, known as isotope effects. The carbon atom directly bonded to a deuterium atom (C-D) will exhibit a characteristic multiplet signal in the proton-coupled ¹³C NMR spectrum due to C-D coupling, and it will show a significant decrease in signal intensity in proton-decoupled spectra due to the loss of the Nuclear Overhauser Effect (NOE) enhancement from the attached proton. Furthermore, a slight upfield shift (a decrease in the chemical shift value) is typically observed for the deuterated carbon. While specific spectral data for this compound is not widely published in peer-reviewed literature, these principles form the basis of its structural confirmation by manufacturers and analytical laboratories. cato-chem.com

Spectroscopic Technique Expected Observation for this compound Purpose
¹H NMRDisappearance of signals corresponding to the methylenedioxy protons.Confirms the position of deuterium substitution.
¹³C NMRUpfield shift and altered multiplicity of the carbon signal for the deuterated position.Provides further evidence of deuteration and its location.
2D NMR (e.g., HSQC)Absence of correlation spots between the deuterated carbon and any proton signals.Unequivocally confirms the site of isotopic labeling.

Infrared (IR) Spectroscopy for Vibrational Analysis of C-D Bonds

Infrared (IR) spectroscopy is utilized to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The substitution of hydrogen with deuterium, a heavier isotope, results in a predictable shift of the corresponding stretching and bending frequencies to lower wavenumbers.

Vibrational Mode Typical Wavenumber (cm⁻¹) for C-H Expected Wavenumber (cm⁻¹) for C-D
Stretching (ν)~2900 - 3000~2100 - 2200
Bending (δ)~1450 - 1350Lower than C-H bending

Validation of Analytical Methods Employing Deuterated Standards

The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis, especially for LC-MS/MS methods. pharmaffiliates.com It is essential because it co-elutes with the analyte and experiences similar ionization effects and extraction efficiencies, thus correcting for variations in sample preparation and instrument response. pharmaffiliates.com The validation of such methods is a rigorous process governed by regulatory guidelines.

Assessment of Linearity, Sensitivity, and Specificity

Method validation ensures that the analytical procedure is suitable for its intended purpose. For methods quantifying paroxetine using its deuterated standard, key parameters are meticulously evaluated.

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. For paroxetine assays, linearity is typically established by constructing a calibration curve plotting the peak area ratio of the analyte to the internal standard against the analyte's concentration. Studies have shown excellent linearity for paroxetine in various biological matrices, with correlation coefficients (r²) consistently exceeding 0.99. nih.govnih.gov Linearity ranges are established to cover clinically relevant concentrations.

Sensitivity: The sensitivity of a bioanalytical method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. The use of Paroxetine-d4 as an internal standard in sensitive LC-MS/MS methods allows for very low LLOQs, often in the sub-ng/mL range. nih.govlongdom.orglongdom.org For instance, a validated method for paroxetine in human plasma reported an LLOQ of 0.250 ng/mL, with a signal-to-noise ratio greater than 20:1, ensuring reliable measurement at low concentrations. longdom.orglongdom.org

Specificity: Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or co-administered drugs. The use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) provides high specificity. Different MRM transitions are monitored for paroxetine and its deuterated internal standard (e.g., paroxetine: 330 → 192; paroxetine-d4: 334 → 196), ensuring that the signals are unique to each compound and free from interference. researchgate.netnih.gov

Validation Parameter Typical Findings for Paroxetine Assays using Deuterated IS Reference
Linearity Range0.1 ng/mL to 100 ng/mL nih.gov
Correlation Coefficient (r²)> 0.99 nih.gov
Lower Limit of Quantification (LLOQ)0.1 ng/mL - 6 µg/L nih.govnih.gov
Precision (%CV) at LLOQ< 15% longdom.org
Accuracy (%RE) at LLOQ± 15% longdom.org

Investigation of Deuterium Kinetic Isotope Effects Dkie in Metabolic Studies

Theoretical Principles Governing Deuterium (B1214612) Kinetic Isotope Effects

The foundational principles of DKIE are rooted in the physical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds.

In Vitro Metabolism Studies Using Hepatic Microsomes and Recombinant Enzymes

To understand the practical implications of these theoretical principles, in vitro studies using subcellular fractions like human liver microsomes (HLMs) and specific recombinant enzymes are essential. These systems allow for a controlled investigation of metabolic pathways. nih.govku.edu

The primary metabolic pathway for paroxetine (B1678475) involves the demethylenation of its methylenedioxy group, a reaction predominantly catalyzed by the CYP2D6 isoform. pharmgkb.orgclinpgx.orgnih.gov A critical characteristic of paroxetine is that it is not only a substrate but also a potent mechanism-based inhibitor of CYP2D6. juniperpublishers.compharmgkb.orgnih.gov During its metabolism, a highly reactive metabolite, believed to be a carbene, is formed, which binds irreversibly to the CYP2D6 enzyme and inactivates it. juniperpublishers.comresearchgate.net

Selective deuteration of paroxetine at the methylenedioxy carbon to create compounds like CTP-347 (a deuterated analog of paroxetine) was specifically designed to mitigate this mechanism-based inhibition. juniperpublishers.comnih.gov In vitro studies using human liver microsomes and recombinant CYP2D6 have demonstrated that deuteration significantly reduces the inactivation of the enzyme. juniperpublishers.comnih.gov By slowing the formation of the reactive intermediate, rac trans-Paroxetine-d4 Hydrochloride preserves the activity of the CYP2D6 enzyme pool.

Table 1: Comparative Inhibition of CYP Enzymes by Paroxetine This table presents the half-maximal inhibitory concentration (IC50) values for paroxetine against various CYP isoforms, highlighting its potent inhibition of CYP2D6. Studies on the deuterated analog CTP-347 showed it demonstrated little to no CYP2D6 inactivation. juniperpublishers.com

CYP Isoform Paroxetine IC50 (µM)
CYP1A2 80
CYP2A6 210 (weak inhibition)
CYP2C9 63
CYP2C19 70
CYP2D6 2.0
CYP3A (midazolam) 32
CYP3A (testosterone) 59

Data sourced from a study using human liver microsomes. fda.gov

Intrinsic clearance (CLint) is a measure of the metabolic capacity of the liver for a specific drug. nih.gov While deuteration is often employed to decrease the rate of metabolism and thus lower clearance, the case of deuterated paroxetine presents a unique outcome. In studies with human liver microsomes, the deuterated analog CTP-347 was cleared faster than non-deuterated paroxetine. nih.govselvita.com

Table 2: Comparative In Vivo Pharmacokinetic Parameters (Paroxetine vs. CTP-347) This table summarizes findings from an initial human trial comparing the accumulation of paroxetine and its deuterated analog, CTP-347, after 14 days of administration.

Compound Day 14 AUC₀-t (ng·mL⁻¹·h) Accumulation Factor
Paroxetine 248.1 13.9
CTP-347 18.0 2.9

AUC₀-t represents the area under the concentration-time curve. Data sourced from initial human trial results.

Elucidation of Metabolic Pathways and Identification of Metabolites

The metabolism of paroxetine proceeds primarily via two competing pathways originating from the methylenedioxy group.

Pathway A: This is the dominant pathway for non-deuterated paroxetine. It involves CYP2D6-mediated oxidation that leads to the formation of a putative reactive carbene intermediate. juniperpublishers.com This intermediate is responsible for the mechanism-based inactivation of the CYP2D6 enzyme. juniperpublishers.com

Pathway B: This pathway involves the opening of the methylenedioxy ring to form a catechol metabolite, which is then rapidly cleared. juniperpublishers.com

The introduction of deuterium at the methylenedioxy moiety in this compound creates a significant kinetic isotope effect that slows down Pathway A. This shifts the metabolic flux towards Pathway B, a phenomenon described as metabolic shunting. juniperpublishers.com By favoring the formation of the innocuous and rapidly cleared catechol metabolite, this deuteration strategy successfully avoids the formation of the reactive intermediate that causes enzyme inactivation. juniperpublishers.comselvita.com This alteration of metabolic pathways is a prime example of how precision deuteration can be used to improve a drug's metabolic profile. nih.gov

Tracer Studies to Map Biotransformation Routes

Isotopically labeled compounds like this compound are invaluable tools in tracer studies to delineate the biotransformation routes of a drug. By introducing a "heavy" label, the parent drug and its subsequent metabolites can be readily distinguished from their endogenous and non-labeled counterparts using mass spectrometry.

The primary biotransformation route for paroxetine, and by extension its deuterated analog, begins with the CYP2D6-catalyzed oxidation of the methylenedioxy bridge to form a catechol intermediate. clinpgx.orgxenotech.com This catechol is then subject to further metabolism, primarily through conjugation with glucuronic acid and sulfate (B86663) to form polar, inactive metabolites that are readily excreted. nih.gov

Comparative Metabolic Profiling of Deuterated vs. Non-Deuterated Analogs

Comparative metabolic profiling of paroxetine and its deuterated analog, CTP-347, has revealed significant differences stemming from the Deuterium Kinetic Isotope Effect. The central finding is that the deuterated compound exhibits reduced mechanism-based inhibition of CYP2D6. nih.gov

While non-deuterated paroxetine leads to potent, time-dependent inactivation of CYP2D6, the increased stability of the C-D bond in CTP-347 slows down the formation of the reactive intermediate responsible for this inactivation. nih.govresearchgate.net Consequently, CYP2D6 retains more of its activity in the presence of the deuterated analog. This has a counterintuitive effect on clearance: because the enzyme is less inhibited, it remains more active to metabolize the drug. As a result, studies with human liver microsomes have shown that CTP-347 is cleared faster than paroxetine. nih.gov

This key difference is highlighted in the following illustrative table, which conceptualizes the findings from in vitro studies.

| Pharmacokinetic Accumulation | Higher | Lower | Faster clearance results in less accumulation of the drug in the body over time. nih.gov |

The altered metabolic profile due to deuteration can also lead to "metabolic switching." This phenomenon occurs when a primary metabolic pathway is attenuated by the DKIE, causing a greater proportion of the drug to be metabolized through alternative, secondary pathways. For paroxetine, while CYP2D6 is the main enzyme, other enzymes like CYP3A4 play a minor role. clinpgx.org With the primary CYP2D6 pathway slowed at the bond-breaking step for the deuterated analog, a subtle shift towards metabolites produced by other enzymes could theoretically occur, although the dominant effect observed for CTP-347 is the change in CYP2D6 activity.

The following table provides a detailed overview of the research findings comparing the metabolic profiles.

Table 2: Detailed Research Findings on Comparative Metabolism

Research Finding Paroxetine (Non-Deuterated) CTP-347 (d2-Paroxetine) Reference
Mechanism of CYP2D6 Interaction Acts as a mechanism-based inhibitor, forming a metabolite-intermediate complex that inactivates the enzyme. The formation of the inhibitory complex is attenuated due to the stronger C-D bond, resulting in less inactivation of CYP2D6. nih.gov
In Vitro Clearance Cleared more slowly by human liver microsomes due to progressive enzyme inactivation. Cleared more rapidly by human liver microsomes. nih.gov
Human Pharmacokinetics Exhibits a higher pharmacokinetic accumulation index upon repeated dosing. Exhibits a lower pharmacokinetic accumulation index, consistent with faster metabolism and clearance. nih.gov
Effect on Other CYP2D6 Substrates Significantly inhibits the metabolism of other drugs metabolized by CYP2D6 (e.g., dextromethorphan). Shows a significantly reduced drug-drug interaction potential with other CYP2D6 substrates. nih.gov

| Pharmacological Activity | Potent selective serotonin (B10506) reuptake inhibitor. | Demonstrates similar selectivity and inhibitory activity at the serotonin transporter. | nih.govresearchgate.net |

Methodological Applications in Preclinical Pharmacokinetic and Drug Disposition Research

Development of Robust Pharmacokinetic Study Designs in Animal Models

The use of deuterated compounds like rac trans-Paroxetine-d4 Hydrochloride is instrumental in designing sophisticated and robust pharmacokinetic studies in animal models. These studies are fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile before it can be considered for human trials.

Utilization for Absolute Bioavailability Determinations

Absolute bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a critical pharmacokinetic parameter. A common and highly accurate method for its determination involves the simultaneous administration of an intravenous (IV) dose of the labeled compound (e.g., this compound) and an oral dose of the unlabeled compound (paroxetine). By using mass spectrometry to differentiate between the deuterated and non-deuterated forms in plasma samples, researchers can precisely calculate the absolute bioavailability without intra-subject variability from separate dosing occasions.

Table 1: Illustrative Design for an Absolute Bioavailability Study in a Preclinical Model

Parameter Description
Test Compound (Oral) Paroxetine (B1678475) Hydrochloride
Reference Compound (IV) This compound
Animal Model Beagle Dog researchgate.net
Dosing Simultaneous oral and intravenous administration
Sampling Serial blood samples collected over 24-48 hours
Analytical Method LC-MS/MS to differentiate and quantify paroxetine and paroxetine-d4

| Calculation | Absolute Bioavailability (F%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100 |

Enabling Microdosing Strategies in Preclinical Species

Microdosing, the administration of sub-pharmacological doses of a drug, is a technique used to evaluate a drug's pharmacokinetic profile in humans with minimal risk of adverse effects. In preclinical settings, the use of a highly sensitive analytical method is required to detect the very low concentrations of the drug. Labeled compounds such as this compound, when used in conjunction with Accelerator Mass Spectrometry (AMS) or highly sensitive LC-MS/MS, can enable the exploration of microdosing in animal models to predict human pharmacokinetics. While direct studies on paroxetine microdosing in rats are not widely published, the methodology has been applied to other psychoactive compounds, demonstrating its feasibility. qps.com

Quantitative Analysis of Drug Distribution in Tissues and Organs

Understanding where a drug distributes in the body is crucial for assessing its efficacy and potential toxicity. Isotopically labeled compounds are essential for these investigations.

Mass Spectrometry Imaging (MSI) Methodologies with Labeled Compounds

Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of drugs and their metabolites within tissue sections without the need for radioactive labels. youtube.com By analyzing thin tissue slices from animals dosed with this compound, MSI can map the precise location of the parent drug and its deuterated metabolites in various organs, including the brain. This technique offers high resolution and chemical specificity. nih.govacs.org For instance, studies on other antidepressants like duloxetine (B1670986) have successfully used MSI to visualize their distribution in the brain, liver, kidney, and spleen of mice, providing a template for how this compound could be similarly studied. nih.gov

Table 2: Potential Application of MSI for this compound Tissue Distribution

Organ Potential Information Gained
Brain Penetration of the blood-brain barrier and localization in specific brain regions. acs.orgnih.gov
Liver Visualization of the parent drug and its metabolites in the primary site of metabolism.
Kidney Mapping of drug and metabolite distribution in the context of excretion.

| Lungs | Assessment of potential accumulation in tissues with high phospholipid content. nih.gov |

Application in Quantitative Whole-Body Autoradiography (QWBA) Studies

Quantitative Whole-Body Autoradiography (QWBA) is a gold-standard technique in preclinical drug development for assessing the distribution of a radiolabeled drug. qps.comnih.gov While this compound is not radioactive, a radiolabeled version (e.g., with Carbon-14) would be used for QWBA. Following administration of the radiolabeled paroxetine to an animal, the entire animal is frozen and sliced into thin sections. These sections are then exposed to a phosphor imaging plate to create a detailed image of the drug's distribution throughout the entire body. plos.orgnih.govnjdmpk.com This provides quantitative data on the concentration of the drug and its metabolites in all tissues and organs over time. nih.gov Studies with ³H-paroxetine have been conducted to map its binding sites in the rat brain, demonstrating the utility of radiolabeling in understanding its central nervous system distribution. nih.gov

Assessment of Excretion Pathways in Non-Human Systems

Determining the routes and rate of excretion of a drug and its metabolites is a fundamental component of drug disposition studies. The use of labeled compounds is critical for conducting mass balance studies, which account for the complete recovery of the administered dose. In preclinical animal models such as rats and dogs, animals are dosed with labeled paroxetine (e.g., ¹⁴C-paroxetine, though deuteration can also aid in metabolite identification), and urine, feces, and expired air are collected over a period of time. nih.govnih.govcidara.comfrontiersin.org Analysis of these matrices allows for the quantification of the amount of drug and metabolites eliminated through each pathway. Paroxetine is known to be extensively metabolized in animals. patsnap.com Studies with a deuterated analog of paroxetine, CTP-347, have shown that deuteration can alter the metabolic profile, potentially shifting the excretion pathways. nih.gov For example, CTP-347 was found to be metabolized more rapidly in human liver microsomes due to decreased inactivation of the CYP2D6 enzyme. nih.gov This highlights how deuterated compounds can be used to investigate and understand the nuances of drug metabolism and excretion.

Table 3: Illustrative Excretion Profile of a Labeled Drug in a Preclinical Model

Excretion Route Percentage of Administered Dose Recovered
Urine ~14% cidara.com
Feces ~70% cidara.com
Bile (in cannulated models) Variable, provides insight into hepatobiliary excretion

| Total Recovery | >90% nih.gov |

The chemical compound this compound, as a deuterated analog of paroxetine, represents a sophisticated and essential tool in the arsenal (B13267) of preclinical drug development. Its application in advanced pharmacokinetic and drug disposition studies allows for a detailed and accurate understanding of the absorption, distribution, metabolism, and excretion of paroxetine. While direct, published research specifically utilizing "this compound" is not abundant, the well-established principles of using labeled compounds, and data from close analogs like CTP-347, clearly demonstrate its immense value in generating robust preclinical data. These data are critical for making informed decisions in the progression of new drug candidates toward clinical evaluation.

Quantitative Recovery Studies in Animal Excreta

Quantitative recovery studies, also known as mass balance studies, are critical for understanding the routes and extent of excretion of a new chemical entity. These studies typically involve the administration of a radiolabeled or stable-labeled compound to animal models, followed by the collection and analysis of excreta (urine and feces) over a defined period.

In the context of this compound, a typical study would involve its administration to preclinical species such as rats and dogs. The use of the deuterated form allows for its accurate measurement by liquid chromatography-mass spectrometry (LC-MS), distinguishing it from its non-deuterated counterpart and its metabolites.

Methodology:

Animal Models: Male Sprague-Dawley rats and Beagle dogs are commonly used species. Animals are housed in individual metabolism cages that are designed to separate and collect urine and feces.

Compound Administration: this compound is administered, often as a single dose, via the intended clinical route (e.g., oral or intravenous).

Sample Collection: Urine and feces are collected at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72, and 72-96 hours) post-dose. The collection continues until the amount of radioactivity or labeled compound recovered is negligible (typically >95% of the administered dose).

Sample Analysis: The concentration of this compound and its metabolites in the collected urine and feces is quantified using a validated LC-MS/MS method. This allows for the determination of the total amount of the deuterated compound-related material excreted via each route.

While specific quantitative excretion data for this compound is not publicly available, studies on the non-deuterated paroxetine show species-dependent differences in excretion pathways. In rats, the primary route of excretion for paroxetine-related compounds is through the bile into the feces, whereas in humans, renal excretion is the main pathway Current time information in Manchester, GB.. It is anticipated that deuteration may alter the metabolic profile, potentially influencing the routes and rates of excretion.

Table 1: Illustrative Example of Excretion Data from a Preclinical Quantitative Recovery Study

Species Route of Administration Time (hours) % of Administered Dose in Urine % of Administered Dose in Feces Total Recovery (%)
Rat Oral 96 30 65 95
Dog Oral 96 60 35 95

Note: This table presents hypothetical data for illustrative purposes of how results from such a study would be displayed.

Biliary and Renal Clearance Methodologies

To further elucidate the mechanisms of excretion, studies focusing on biliary and renal clearance are conducted. These studies provide quantitative measures of the efficiency of the liver and kidneys in eliminating the drug from the body.

Biliary Clearance Methodology: The determination of biliary clearance typically requires the use of bile duct-cannulated (BDC) animal models, most commonly rats. This surgical preparation allows for the direct collection of bile, enabling the quantification of the amount of drug and its metabolites excreted from the liver into the gastrointestinal tract.

Surgical Procedure: In a BDC rat model, the common bile duct is surgically cannulated to divert the flow of bile to an external collection tube.

Compound Administration and Sample Collection: Following administration of this compound, bile is collected over several hours. Blood samples are also taken at concurrent time points to determine the plasma concentration of the compound.

Calculation of Biliary Clearance: Biliary clearance (Clb) is calculated as the total amount of the deuterated compound excreted in the bile divided by the area under the plasma concentration-time curve (AUC).

Studies with non-deuterated paroxetine have indicated that biliary excretion is a significant route of elimination in rats Current time information in Manchester, GB.. For this compound, such studies would be crucial to understand if the deuteration alters the extent of its secretion into bile.

Renal Clearance Methodology: Renal clearance (Clr) quantifies the volume of plasma that is cleared of the drug by the kidneys per unit of time. It is determined by measuring the rate of drug excretion in the urine relative to its plasma concentration.

Animal Models and Sample Collection: Studies are often conducted in species like dogs, where renal excretion can be a more prominent pathway. Following administration of this compound, urine is collected over specific intervals, and blood samples are drawn at the midpoint of each urine collection interval.

Calculation of Renal Clearance: Renal clearance is calculated for each interval by dividing the urinary excretion rate (amount of drug in urine/collection time) by the plasma concentration at the midpoint of that interval. The total renal clearance can be determined by dividing the total amount of drug excreted in the urine by the plasma AUC.

For non-deuterated paroxetine, renal clearance of the parent compound is generally low, as it is extensively metabolized prior to excretion researchgate.net. Investigating the renal clearance of this compound would clarify the role of the kidneys in its elimination and whether the deuterium (B1214612) substitution alters its renal handling.

Table 2: Illustrative Example of Clearance Data from Preclinical Studies

Parameter Rat Dog
Biliary Clearance (mL/min/kg) 15.0 Not Determined
Renal Clearance (mL/min/kg) 0.5 2.0

Note: This table presents hypothetical data for illustrative purposes of how results from such a study would be displayed.

Stereochemical Purity and Isomeric Analysis in Research Materials

Analytical Resolution of Enantiomeric and Diastereomeric Forms of rac trans-Paroxetine-d4

The designation "rac trans" indicates that the compound is a racemic mixture of the two trans enantiomers. Paroxetine (B1678475) has two chiral centers, leading to the possibility of four stereoisomers: (3S, 4R), (3R, 4S), (3S, 4S), and (3R, 4R). The trans isomers are the (3S, 4R) and (3R, 4S) enantiomers, which are the active forms. The cis isomers, (3S, 4S) and (3R, 4R), are considered impurities. The resolution and characterization of these forms are paramount.

Chiral chromatography is the cornerstone for the separation of enantiomers. For a compound like rac trans-Paroxetine-d4, Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.

The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For amine-containing compounds like paroxetine, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often employed. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

While specific application notes for the d4-labeled version are not prevalent, the principles are identical to the non-labeled compound. A typical method would involve a normal-phase or polar organic mode for optimal resolution.

Table 1: Illustrative Chiral HPLC Parameters for Separation of Paroxetine Enantiomers

Parameter Typical Condition Purpose
Column Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel OD-H, Chiralpak AD) Provides the chiral environment for enantioseparation.
Mobile Phase Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v) The solvent system controls retention and resolution. The amine modifier is crucial for improving peak shape and reducing tailing of basic analytes.
Flow Rate 0.5 - 1.5 mL/min Influences analysis time and separation efficiency.

| Detection | UV at ~295 nm | Allows for the detection and quantification of the separated enantiomers. |

Gas Chromatography (GC) with a chiral capillary column can also be used, typically after derivatization of the secondary amine to improve volatility and thermal stability.

Beyond chromatography, advanced spectroscopic techniques can provide definitive stereochemical assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments. This results in separate, distinguishable signals for each enantiomer in the NMR spectrum, allowing for both identification and quantification. libretexts.org For example, comparing the ¹H or ¹⁹F NMR spectra (if a fluorine-containing chiral agent is used) can resolve the enantiomers of trans-Paroxetine-d4.

Molecular Rotational Resonance (MRR) Spectroscopy: MRR is a high-resolution gas-phase technique that provides unambiguous structure determination of molecules. researchgate.net It is exceptionally sensitive to the mass distribution within a molecule, allowing it to distinguish between constitutional isomers, diastereomers, and even enantiomers. nih.gov For chiral analysis, a method known as chiral tag rotational spectroscopy may be used, where the analyte forms a non-covalent complex with a small chiral molecule, creating diastereomeric complexes with distinct rotational spectra. researchgate.net This allows for the confident assignment of absolute configuration. researchgate.net

Impact of Stereochemistry on Analytical Performance of Deuterated Standards

The primary function of a deuterated internal standard is to co-elute with the unlabeled analyte to compensate for variations during sample preparation and analysis, especially matrix effects in LC-MS. clearsynth.comscispace.com However, the introduction of deuterium (B1214612) can sometimes lead to chromatographic separation from the unlabeled analyte, a phenomenon known as the deuterium isotope effect. nih.govresearchgate.net

This effect arises because a C-D bond is slightly shorter and stronger than a C-H bond, which can subtly alter the molecule's polarity and interaction with the stationary phase. researchgate.net In reversed-phase HPLC, deuterated compounds often elute slightly earlier than their protiated counterparts. researchgate.net

For rac trans-Paroxetine-d4, this has two critical implications:

Analyte-Internal Standard Separation: If the d4-labeled standard separates chromatographically from the unlabeled paroxetine, it may not experience the exact same degree of ion suppression or enhancement from matrix components. scispace.com This can compromise quantitative accuracy.

Stereoisomer-Specific Effects: The isotope effect may differ between the cis and trans isomers. If a reference material of rac trans-Paroxetine-d4 contains cis-d4 isomeric impurities, their chromatographic behavior relative to the cis analyte impurities might be unpredictable, complicating the accurate quantification of those impurities.

Furthermore, care must be taken in mass spectrometry method development, as naturally occurring isotopes (e.g., ¹³C) of the analyte can sometimes produce a signal in the mass channel of a lightly deuterated standard (e.g., d2, d3, d4), potentially affecting the linearity and accuracy of the assay. nih.gov

Methodologies for Quantifying Isomeric Impurities in Reference Materials

Ensuring the purity of a reference material is crucial. For rac trans-Paroxetine-d4 Hydrochloride, the primary isomeric impurities of concern are the cis-diastereomers. Methodologies for their quantification must be robust and sensitive.

Chromatographic Methods: A validated chiral HPLC method, as described in section 6.1.1, is the most direct way to separate and quantify the cis isomers from the desired trans enantiomers. The method must demonstrate sufficient resolution between all four potential stereoisomers.

Quantitative NMR (qNMR): qNMR is a powerful primary ratio method for quantifying components in a mixture without the need for a specific reference standard for the impurity itself. libretexts.org By selecting unique, well-resolved signals in the ¹H NMR spectrum corresponding to the cis and trans isomers, their relative concentrations can be determined by comparing the integration values of their respective peaks. libretexts.org This technique is highly accurate for determining isomeric content, even at low levels. libretexts.org

Molecular Rotational Resonance (MRR) Spectroscopy: As a direct-to-structure technique, MRR can identify and quantify isomeric impurities rapidly and without chromatographic separation. nih.gov Because each isomer has a unique rotational spectrum, it is possible to quantify the level of cis-paroxetine-d4 within the trans-paroxetine-d4 material by measuring the intensity of their respective spectral lines. researchgate.net

Table 2: Comparison of Techniques for Quantifying Isomeric Impurities

Technique Principle Advantages Considerations
Chiral HPLC Differential partitioning on a chiral stationary phase Well-established; high sensitivity; separates all isomers. Requires method development; impurity standards may be needed for accurate quantification.
qNMR Comparison of integrated signal intensities of unique nuclei Primary ratio method; no impurity standard needed; high precision. libretexts.org Lower sensitivity than HPLC; requires well-resolved signals. libretexts.org

| MRR | Measurement of unique rotational transition frequencies | Unambiguous identification; no separation needed; high selectivity. researchgate.netnih.gov | Requires specialized instrumentation; analyte must be volatile. |

Quality Control and Reference Standard Development for Academic Research

Stringent Quality Control Procedures for Isotopically Labeled Compounds

The reliability of any quantitative analysis using an isotopically labeled internal standard hinges on the quality of that standard. For compounds like rac trans-Paroxetine-d4 Hydrochloride, stringent quality control (QC) procedures are not merely a formality but a scientific necessity to ensure data integrity. These procedures are designed to verify the identity, purity, and stability of the labeled molecule.

Key QC considerations for isotopically labeled compounds include:

Isotopic Stability: A primary concern with deuterium-labeled standards is the stability of the deuterium (B1214612) atoms. It is crucial that the deuterium labels are positioned in non-exchangeable locations within the molecule. acanthusresearch.com Labels on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups can sometimes be prone to exchange with protons from the solvent or matrix, which would compromise the standard's utility. acanthusresearch.com The synthesis of this compound is designed to place the deuterium atoms on stable positions of the piperidine (B6355638) ring.

Chemical Identity and Structure Verification: The chemical structure must be unequivocally confirmed. This is typically achieved using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the location of the deuterium labels and Mass Spectrometry (MS) to verify the molecular weight and isotopic enrichment pattern.

Chemical Purity: The standard must be free from significant chemical impurities, including residual solvents, starting materials from the synthesis, or degradation products. High-Performance Liquid Chromatography (HPLC) is commonly employed to assess chemical purity.

Isotopic Purity: This refers to the percentage of the compound that is appropriately labeled with the desired number of deuterium atoms. Mass spectrometry is the primary tool for determining the isotopic distribution and ensuring that the level of unlabeled analyte is minimal. amazonaws.com An ideal standard has a very low percentage of the unlabeled (d0) species to prevent interference with the measurement of the target analyte. amazonaws.com

These QC measures ensure that each batch of the labeled standard is consistent and reliable for its intended use in sensitive analytical methods.

Certification and Traceability of this compound Reference Standards

For a reference standard to be truly authoritative, its properties must be certified and its measured values must be traceable to recognized standards. Metrological traceability is defined as the property of a measurement result that allows it to be related to a reference through a documented, unbroken chain of calibrations, with each step contributing to the total measurement uncertainty. nist.govresearchgate.net

Hierarchy of Reference Materials: Reference materials exist in a hierarchy, from primary standards established by national metrology institutes (like NIST in the United States) to Certified Reference Materials (CRMs) and Reference Materials (RMs). sigmaaldrich.com CRMs provide the highest level of accuracy and have certified values for specific properties, accompanied by a statement of uncertainty and traceability. sigmaaldrich.comresearchgate.net this compound used in regulated or high-stakes academic research would ideally be a CRM.

Establishing Traceability: To establish traceability for a this compound reference standard, its assigned purity value must be linked back to the International System of Units (SI), typically the kilogram (for mass) and the mole (for amount of substance). sigmaaldrich.com This is achieved by calibrating laboratory instruments and analytical balances with standards that have their own traceability to national standards. nist.gov The process requires comprehensive documentation at every stage of comparison. who.int

Certificate of Analysis (CoA): A thorough Certificate of Analysis accompanies the reference standard. This document provides essential information derived from the QC process and is a key component of demonstrating traceability.

Table 1: Example Data on a Certificate of Analysis

Parameter Method Specification Result
Chemical Purity HPLC ≥ 98% 99.5%
Isotopic Purity Mass Spectrometry ≥ 99 atom % D 99.6 atom % D
Unlabeled (d0) Content Mass Spectrometry ≤ 0.5% < 0.1%
Identity Confirmation ¹H-NMR, MS Conforms to structure Conforms

This certification and traceability provide researchers with confidence that their measurements are accurate and comparable to results generated in other laboratories worldwide. researchgate.net

Role in Method Validation and Calibration in Research Laboratories

In academic research, particularly in fields like pharmacology, toxicology, and environmental science, this compound plays a vital role as an internal standard in quantitative analytical methods, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method Validation: Analytical methods must be validated to ensure they are reliable, reproducible, and fit for purpose. clearsynth.comnih.gov Using a stable isotope-labeled (SIL) internal standard like this compound is considered the gold standard for this process. scispace.com The SIL standard is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. Because the SIL standard is chemically almost identical to the unlabeled analyte, it experiences similar extraction recovery, matrix effects, and ionization efficiency in the mass spectrometer. researchgate.netwisdomlib.org This allows it to accurately correct for variations in the analytical process, improving the precision and accuracy of the method. clearsynth.comscispace.com

Calibration: In quantitative analysis, a calibration curve is generated by analyzing a series of standards with known concentrations of the analyte. clearsynth.com The instrument response (e.g., peak area) is plotted against concentration. When using an internal standard, the calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This approach corrects for instrument variability and ensures more accurate quantification of unknown samples. clearsynth.comchromforum.org

Compensating for Matrix Effects: Biological samples (e.g., plasma, urine) are complex matrices that can suppress or enhance the ionization of the target analyte in an unpredictable way. clearsynth.com Because the deuterated internal standard co-elutes with the analyte and has nearly identical physicochemical properties, it is affected by the matrix in the same way. wisdomlib.org By using the peak area ratio, these matrix effects are effectively normalized, leading to more reliable quantitative results. clearsynth.com

The use of this compound ensures that the analytical procedure is robust and that the data generated are accurate and defensible. clearsynth.com

Establishment of Specifications for Deuterium Content and Chemical Purity

The establishment of clear and appropriate specifications is the final step in qualifying a batch of this compound as a reference standard. These specifications define the acceptable limits for key quality attributes.

Deuterium Content (Isotopic Enrichment): The specification for deuterium content defines the minimum acceptable level of isotopic enrichment. This is critical because a higher enrichment leads to a greater mass difference from the unlabeled analyte, reducing the risk of isotopic crosstalk or interference. amazonaws.comnih.gov The specification will also typically include a limit for the amount of unlabeled material (d0) present in the standard. amazonaws.com

Chemical Purity: The chemical purity specification sets the minimum acceptable percentage of the desired compound, as determined by a suitable chromatographic method like HPLC. It also implicitly sets the maximum allowable level of total impurities. Impurities could potentially interfere with the analysis or affect the stability of the standard.

Table 2: Typical Specifications for a this compound Reference Standard

Specification Parameter Test Method Acceptance Criteria Rationale
Identity ¹H-NMR, Mass Spec Spectral data conforms to the known structure of this compound. Ensures the correct compound has been synthesized.
Chemical Purity HPLC/UV ≥ 98.0% Guarantees that the contribution of impurities to the material's mass is minimal.
Isotopic Purity Mass Spec ≥ 99 atom % Deuterium Ensures a high degree of deuterium incorporation for clear mass differentiation from the analyte.
Isotopic Distribution Mass Spec Content of unlabeled (d0) Paroxetine (B1678475) ≤ 0.5% Minimizes the risk of the standard contributing to the analyte signal, which would bias results high.

| Residual Solvents | GC-HS | Per ICH Guidelines | Ensures safety and prevents potential interference from volatile impurities. |

By adhering to these rigorously defined specifications, manufacturers and researchers can ensure that this compound reference standards provide the high level of quality and reliability required for demanding academic research applications.

Future Directions and Innovations in Deuterated Compound Research

Advancements in Automated and High-Throughput Deuteration Synthesis

The synthesis of deuterated compounds has historically been a challenging endeavor, often requiring hazardous reagents like deuterium (B1214612) gas (D₂) and involving time-consuming, low-yield processes. thalesnano.com However, recent advancements are focused on creating safer, more efficient, and scalable methods through automation and high-throughput technologies.

A significant innovation is the adoption of continuous flow chemistry platforms, such as the H-Cube® system. thalesnano.comthalesnano.com These automated reactors can generate high-purity deuterium gas on-demand through the electrolysis of deuterium oxide (D₂O), a readily available and safer deuterium source. thalesnano.comresearchgate.net This approach mitigates the risks associated with handling compressed D₂ gas and allows for precise control over reaction parameters, leading to higher deuterium incorporation and product purity. researchgate.net The process is significantly faster than conventional batch methods and highly efficient in its use of D₂O. researchgate.net

Beyond automation, progress in catalysis is crucial for high-throughput synthesis. The development of novel catalysts, such as nanostructured iron catalysts derived from biomass, enables the selective and scalable deuteration of a wide range of (hetero)arenes using D₂O. nih.gov Such methods are robust enough for kilogram-scale production, which is essential for supplying deuterated building blocks for drug discovery programs. nih.govnih.gov These advancements are paving the way for the rapid generation of libraries of deuterated molecules, facilitating extensive screening and optimization efforts in medicinal chemistry.

Table 1: Comparison of Deuteration Synthesis Methodologies

MethodDeuterium SourceKey CharacteristicsAdvantagesDisadvantages
Conventional Batch SynthesisD₂ GasManual handling of reagents in discrete batches.Established protocols for many reactions.Hazardous (flammable gas), often requires high pressure, can be time-consuming and inefficient. thalesnano.com
Automated Continuous FlowD₂O (via in-situ electrolysis)Automated, continuous process with precise control over temperature, pressure, and flow rate. thalesnano.comEnhanced safety, high efficiency and purity, faster reaction times, scalable. researchgate.netRequires specialized equipment.
Heterogeneous CatalysisD₂OUses solid-phase catalysts (e.g., nanostructured iron) to facilitate H/D exchange. nih.govScalable, uses inexpensive and safe deuterium source, catalyst can be reused. nih.govCatalyst development can be complex.

Integration of Deuterated Analogs in Systems Biology and Metabolomics Research

Deuterated analogs are indispensable tools for probing complex biological systems. In metabolomics, their primary role is as internal standards for quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net Because deuterated compounds are chemically identical to their non-deuterated counterparts but have a different mass, they co-elute during chromatography but are distinguishable by the mass spectrometer. This allows for precise correction of variations in sample preparation and instrument response, significantly improving the accuracy of metabolite quantification. researchgate.net For instance, deuterated vitamin D metabolites have been synthesized and successfully used as internal standards to quantify endogenous levels in human serum. mdpi.com

Beyond quantification, stable isotope labeling is a powerful method for tracing the metabolic fate of molecules in vivo. simsonpharma.com By administering a deuterated compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) profile. This approach was used with deuterated analogs of cyclophosphamide (B585) to investigate how deuterium substitution at specific sites influenced different metabolic pathways. nih.gov Similarly, studies with deuterated ivacaftor (B1684365) analogs helped to delineate their metabolic profiles and identify versions with improved pharmacokinetic properties. nih.gov

This ability to precisely track and quantify molecules provides critical data for systems biology. By understanding the flux through metabolic pathways and the life cycle of pharmaceutical agents, scientists can build more accurate and predictive models of biological networks, ultimately leading to a deeper understanding of disease states and drug mechanisms.

Table 2: Applications of Deuterated Analogs in Biological Research

FieldApplicationMethodologyExample Compound(s)Research Finding
MetabolomicsQuantitative AnalysisLC-MS with deuterated internal standards. researchgate.netDeuterated Vitamin D Metabolites mdpi.comEnabled the first quantification of 1,25(OH)₂D₃-23,26-lactone in human serum. mdpi.com
MetabolomicsMetabolic Pathway TracingStable isotope dilution and mass spectrometry.Deuterated Cyclophosphamide Analogs nih.govDetermined the kinetic isotope effect for different metabolic oxidation pathways. nih.gov
Drug DiscoveryPharmacokinetic ProfilingIn vitro and in vivo metabolism studies.Deuterated Ivacaftor Analogs nih.govIdentified a deuterated analog (CTP-656) with enhanced metabolic stability and a longer half-life. nih.gov
Systems BiologyModeling Biological NetworksFlux analysis using labeled compounds.General Deuterated TracersProvides quantitative data to build and validate computational models of metabolic pathways.

Computational Chemistry and Molecular Modeling of Deuterium Effects

Computational chemistry provides powerful insights into the fundamental principles governing the effects of deuteration. The primary phenomenon studied is the deuterium kinetic isotope effect (KIE), where the replacement of a hydrogen atom with a deuterium atom at a reaction site slows down the rate of bond cleavage. nih.govnih.gov This effect originates from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a stronger, lower-energy carbon-deuterium (C-D) bond. libretexts.org Breaking the C-D bond requires more activation energy, hence the reaction proceeds more slowly. nih.gov

Quantum mechanical methods, particularly density functional theory (DFT), are now routinely used to predict the magnitude of KIEs with considerable accuracy. wikipedia.org These calculations allow researchers to model the transition state of a reaction and determine whether C-H bond breaking is part of the rate-determining step. acs.orgosti.gov This information is invaluable for rational drug design, as it helps predict which positions on a drug molecule are most susceptible to metabolism and would therefore benefit from deuteration.

Furthermore, molecular modeling extends beyond single reactions. Path integral molecular dynamics (PIMD) simulations are used to study the broader effects of deuteration, such as the influence of heavy water (D₂O) on the structure and thermodynamics of proteins and biological membranes. acs.org These studies have shown that D₂O forms slightly stronger hydrogen bonds than H₂O, which can subtly alter the compactness and stability of biomolecules. acs.org Such computational tools are essential for understanding the nuanced and sometimes unexpected consequences of isotopic substitution at a molecular level.

Table 3: Computational Approaches in Deuterium Research

Computational MethodPhenomenon ModeledKey Insights Provided
Density Functional Theory (DFT)Kinetic Isotope Effect (KIE) wikipedia.orgPredicts the magnitude of the KIE; helps identify rate-determining steps in reaction mechanisms. osti.gov
Transition State TheoryReaction EnergeticsCalculates differences in activation energy between C-H and C-D bond cleavage. libretexts.org
Path Integral Molecular Dynamics (PIMD)Solvent Isotope Effects acs.orgModels the structural and thermodynamic effects of D₂O as a solvent on biomolecules. acs.org
Molecular Dynamics (MD) SimulationsBiomolecular StructureInvestigates changes in protein and membrane properties upon deuteration. acs.org

Exploration of Novel Research Applications for Deuterated Pharmaceutical Probes

While improving the metabolic profile of drugs is a primary goal, deuterated compounds are also versatile research probes with expanding applications. Their use in mechanistic elucidation remains a cornerstone of physical organic chemistry, where KIE studies are employed to unravel complex reaction pathways. thalesnano.comescholarship.org

A novel area of exploration is the use of deuteration to influence molecular properties beyond metabolism. For example, deuteration at a chiral center can slow down the rate of racemization or epimerization, thereby stabilizing a specific stereoisomer. This allows for the study of the biological activity of individual isomers that might otherwise be chemically unstable. Recent research has also begun to investigate whether deuterium substitution can directly alter drug-target interactions, a possibility that could open new avenues for modulating drug potency and selectivity. nih.gov

Deuterated compounds also serve as crucial probes in analytical and structural biology. In nuclear magnetic resonance (NMR) spectroscopy, deuterated solvents are widely used to avoid interference from proton signals, and site-specific deuterium labeling can help in assigning signals and determining molecular structures. simsonpharma.com As our ability to precisely synthesize deuterated molecules improves, their application as sophisticated probes to interrogate biological systems will continue to grow, providing deeper insights into drug action and biological function.

Table 4: Research Applications of Deuterated Probes

Application AreaDescriptionExample
Mechanistic ElucidationUsing the kinetic isotope effect (KIE) to determine if C-H bond breaking occurs in the rate-determining step of a reaction. thalesnano.comDistinguishing between E1 and E2 elimination mechanisms. princeton.edu
Metabolic Pathway TracingFollowing the fate of a deuterated molecule through a biological system to identify metabolites and understand ADME properties. simsonpharma.comTracking the metabolism of a drug to identify sites of oxidative metabolism. nih.gov
Stereochemical StabilizationSlowing the rate of epimerization at a chiral center to isolate and study a specific stereoisomer. Studying the activity of an unstable enantiomer.
Structural Biology (NMR)Using deuterated solvents to eliminate proton signals or site-specific labeling to aid in structure determination. thalesnano.comSimplifying complex proton NMR spectra of proteins.
Drug-Target Interaction StudiesInvestigating whether the subtle structural changes from deuteration can directly alter the binding affinity or kinetics of a drug with its target protein. nih.govComparing the binding constants of a deuterated vs. non-deuterated inhibitor.

Q & A

Q. What are the key analytical methods for identifying rac trans-Paroxetine-d4 Hydrochloride and distinguishing it from non-deuterated analogs?

To confirm the identity and isotopic purity, researchers should use:

  • HPLC-MS with deuterium-specific retention time shifts and mass spectral patterns (deuterium increases molecular weight by 4 Da) .
  • Nuclear Magnetic Resonance (NMR) to detect isotopic splitting in signals, particularly in the benzylic methylene group where deuterium substitution occurs .
  • USP monograph guidelines (e.g., Identification Test C for specific rotation) to differentiate stereoisomers and validate structural integrity .

Q. How should stability studies for this compound be designed under varying pH and temperature conditions?

  • Conduct accelerated degradation studies at 40°C/75% RH and extreme pH (e.g., 0.1 M HCl and NaOH) for 4–6 weeks .
  • Monitor degradation products using HPLC-UV/Vis with reference to USP-related compounds (e.g., paroxetine-related compounds A and B) .
  • Quantify deuterium retention via isotope ratio mass spectrometry (IRMS) to assess isotopic stability during hydrolysis/oxidation .

Q. What are the best practices for synthesizing this compound to ensure isotopic purity?

  • Use deuterium exchange reactions under controlled acidic conditions (e.g., D₂O/HCl) to replace hydrogen atoms at the benzylic position .
  • Optimize reaction time and temperature to minimize byproducts (e.g., over-deuteration or racemization) .
  • Validate isotopic purity (>98%) via LC-MS and elemental analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between this compound and its non-deuterated form?

  • Perform in vitro metabolic assays using human liver microsomes to compare CYP450-mediated metabolism rates, focusing on deuterium isotope effects (e.g., reduced clearance due to kinetic isotope effects) .
  • Use compartmental modeling to adjust for isotopic differences in absorption/distribution parameters .
  • Validate findings with cross-species studies to isolate isotope-specific effects from biological variability .

Q. What advanced strategies are recommended for characterizing low-abundance impurities in this compound batches?

  • Employ LC-HRMS (High-Resolution Mass Spectrometry) with a resolving power >30,000 to distinguish isotopic clusters of impurities (e.g., partial deuteration or oxidative byproducts) .
  • Synthesize and isolate USP-designated related compounds (e.g., paroxetine-related compound G) as reference standards for quantitative impurity profiling .
  • Apply multivariate statistical analysis (e.g., PCA) to correlate impurity profiles with synthesis conditions .

Q. How does deuterium substitution impact the inhibitory activity of this compound against GRK2 compared to the non-deuterated form?

  • Conduct dose-response assays using purified GRK2 enzyme, comparing IC₅₀ values under identical buffer conditions (e.g., 14 μM for non-deuterated vs. deuterated forms) .
  • Use molecular dynamics simulations to assess deuterium-induced changes in binding kinetics or conformational stability .
  • Validate functional effects in cell-based models (e.g., HEK293 cells overexpressing GRK2) to confirm in vitro findings .

Q. What methodological considerations are critical when designing studies to analyze deuterium/hydrogen exchange in this compound during long-term storage?

  • Use isotopic tracing with D₂O in stability samples to track reversible exchange .
  • Implement controlled atmosphere storage (e.g., nitrogen-purged vials) to minimize environmental deuterium contamination .
  • Analyze time-series data with non-linear regression models to predict exchange rates under real-world conditions .

Methodological Guidelines

Q. How should bioanalytical methods be validated for quantifying this compound in plasma samples?

  • Follow ICH Q2(R1) guidelines for specificity, accuracy, and precision .
  • Use stable isotope-labeled internal standards (e.g., Paroxetine-d₆) to correct for matrix effects in LC-MS/MS .
  • Conduct cross-validation with non-deuterated paroxetine to ensure method robustness across isotopic forms .

Q. What statistical approaches are recommended for reconciling conflicting data on this compound’s metabolic stability?

  • Apply Bayesian meta-analysis to integrate heterogeneous datasets (e.g., in vitro vs. in vivo results) .
  • Use sensitivity analysis to identify experimental variables (e.g., incubation time, enzyme concentration) contributing to discrepancies .
  • Publish raw datasets and analysis scripts in supplementary materials to enable independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.